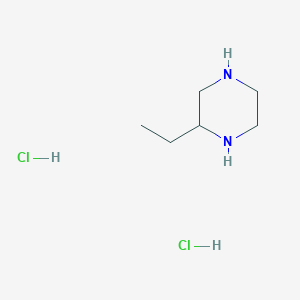

2-エチルピペラジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethylpiperazine dihydrochloride (2-EP) is an organic compound with a molecular formula of C6H14Cl2N2. It is a white crystalline solid that is soluble in water and alcohols. 2-EP is a versatile compound that is used in a variety of applications, including as a pharmaceutical intermediate, as a catalyst in organic synthesis, and as a reagent in chemical reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

科学的研究の応用

プロテオミクス研究

2-エチルピペラジン二塩酸塩: は、タンパク質、その構造、および機能の大規模な研究であるプロテオミクスで使用されます。この化合物は、ペプチドの合成または分析目的でのタンパク質の修飾における試薬として機能できます。 特に、質量分析法によるタンパク質サンプル調製に有用で、ペプチドの可溶化と安定化に役立ちます .

医薬品合成

製薬業界では、2-エチルピペラジン二塩酸塩は、さまざまな医薬品の合成のためのビルディングブロックとして使用されています。特に、抗うつ薬や抗精神病薬など、中枢神経系に作用する化合物の作成に役立ちます。 安定な複素環式化合物を形成する能力により、医薬品原薬(API)の合成において重要な役割を果たしています .

化学ライブラリー構築

この化合物は、創薬に使用される化学ライブラリーの構築にも役立ちます。 化学ライブラリーは、潜在的な薬物候補を特定するためのハイスループットスクリーニングに使用される、保存されている化学物質のコレクションです。2-エチルピペラジン二塩酸塩は、さまざまなピペラジン誘導体を生成するために使用でき、次に生物学的活性をスクリーニングします .

触媒研究

研究者は、新しい反応と触媒を探索するために、2-エチルピペラジン二塩酸塩を触媒研究で使用しています。ピペラジン誘導体は、不斉合成やその他の触媒変換に適用できる触媒系における配位子として知られています。 この研究は、より効率的で持続可能な化学プロセスを開発するための意義を持っています .

材料科学

材料科学では、2-エチルピペラジン二塩酸塩は、新規材料の合成に役立ちます。特定の特性を持つポリマーを作成したり、材料の表面を修飾して機能性を向上させるために使用できます。 たとえば、接着力や化学薬品に対する耐性を向上させたコーティングを製造するために使用できます .

生化学研究

最後に、2-エチルピペラジン二塩酸塩は、酵素反応と生体経路を研究するための生化学研究で使用されます。特定の生体分子の模倣として機能することで、科学者は酵素や受容体の機能を調べることができます。 この研究は、疾患の理解を深め、新しい治療法の開発につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by 2-Ethylpiperazine dihydrochloride is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .

Pharmacokinetics

Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of 2-Ethylpiperazine dihydrochloride is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of 2-Ethylpiperazine dihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .

生化学分析

Biochemical Properties

2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. 2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, 2-Ethylpiperazine dihydrochloride has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .

Cellular Effects

2-Ethylpiperazine dihydrochloride has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethylpiperazine dihydrochloride can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of 2-Ethylpiperazine dihydrochloride involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, 2-Ethylpiperazine dihydrochloride can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylpiperazine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethylpiperazine dihydrochloride remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to 2-Ethylpiperazine dihydrochloride in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Ethylpiperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, 2-Ethylpiperazine dihydrochloride can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .

Metabolic Pathways

2-Ethylpiperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of 2-Ethylpiperazine dihydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 2-Ethylpiperazine dihydrochloride can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Ethylpiperazine dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, 2-Ethylpiperazine dihydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.

特性

IUPAC Name |

2-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-52-3 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)